molecular formula C24H36NO11P B15344417 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl

2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl

Cat. No.: B15344417
M. Wt: 545.5 g/mol
InChI Key: YNUKPCQKWYGQSA-OYTPZHDJSA-N
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Description

2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is a chemical compound with the molecular formula C24H36NO11P. It is commonly used as a substrate in biochemical assays to detect the presence of beta-galactosidase activity. This compound is particularly useful in colorimetric and spectrophotometric applications due to its ability to produce a yellow chromogenic product upon hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl typically involves the reaction of 2-nitrophenyl-beta-D-galactopyranoside with phosphoric acid and dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of galactose and 2-nitrophenol. This reaction is commonly used in biochemical assays to measure enzyme activity .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase and is carried out in an aqueous buffer solution at a specific pH and temperature. The reaction conditions are optimized to ensure complete hydrolysis and accurate measurement of enzyme activity .

Major Products Formed

The primary products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that can be easily detected using spectrophotometric methods .

Mechanism of Action

The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing galactose and 2-nitrophenol. The latter compound is chromogenic, allowing for easy detection and quantification of enzyme activity. The hydrolysis reaction is specific to beta-galactosidase, making this compound a valuable tool in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phosphate and dicyclohexyl groups, which enhance its stability and solubility in aqueous solutions. These properties make it particularly suitable for use in various biochemical and industrial applications .

Properties

Molecular Formula

C24H36NO11P

Molecular Weight

545.5 g/mol

IUPAC Name

dicyclohexyl [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl phosphate

InChI

InChI=1S/C24H36NO11P/c26-21-20(34-24(23(28)22(21)27)33-19-14-8-7-13-18(19)25(29)30)15-32-37(31,35-16-9-3-1-4-10-16)36-17-11-5-2-6-12-17/h7-8,13-14,16-17,20-24,26-28H,1-6,9-12,15H2/t20-,21+,22+,23-,24-/m1/s1

InChI Key

YNUKPCQKWYGQSA-OYTPZHDJSA-N

Isomeric SMILES

C1CCC(CC1)OP(=O)(OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4

Canonical SMILES

C1CCC(CC1)OP(=O)(OCC2C(C(C(C(O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4

Origin of Product

United States

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